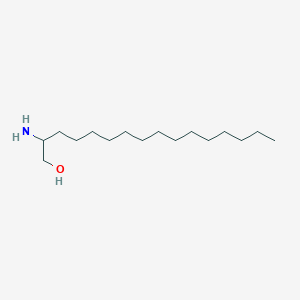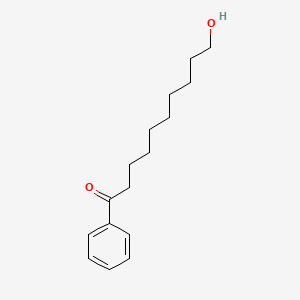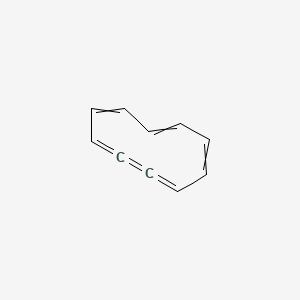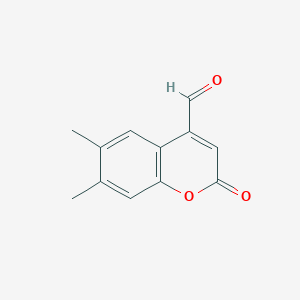
2-Aminohexadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminohexadecan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-nitrohexadecan-1-ol using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. Another method includes the reaction of hexadecanal with ammonia and hydrogen in the presence of a nickel catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The starting material, 2-nitrohexadecan-1-ol, is subjected to hydrogenation under high pressure and temperature conditions, using catalysts like palladium or nickel to facilitate the reduction process.
Chemical Reactions Analysis
Types of Reactions: 2-Aminohexadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium or nickel catalysts is commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed:
Oxidation: Hexadecanone or hexadecanal.
Reduction: Hexadecylamine.
Substitution: Hexadecyl halides or esters.
Scientific Research Applications
2-Aminohexadecan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds and is used in the study of lipid metabolism.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-aminohexadecan-1-ol involves its interaction with cellular membranes and proteins. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with various biomolecules. This compound can modulate the fluidity and permeability of cell membranes, affecting cellular processes such as signal transduction and transport.
Comparison with Similar Compounds
Hexadecan-1-ol: A long-chain alcohol with similar hydrophobic properties but lacks the amino group.
Hexadecylamine: A long-chain amine with similar properties but lacks the hydroxyl group.
2-Aminohexadecanoic acid: A similar compound with a carboxyl group instead of a hydroxyl group.
Uniqueness: 2-Aminohexadecan-1-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biomolecules, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
178553-86-1 |
|---|---|
Molecular Formula |
C16H35NO |
Molecular Weight |
257.45 g/mol |
IUPAC Name |
2-aminohexadecan-1-ol |
InChI |
InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h16,18H,2-15,17H2,1H3 |
InChI Key |
MNGRWBQCRJBGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)



![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)

![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)

![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
